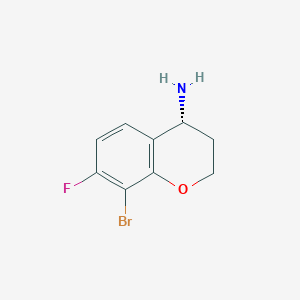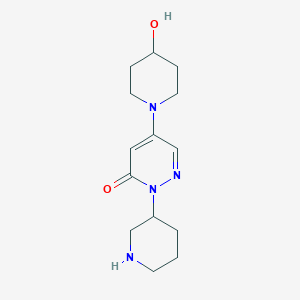
3'-(Bromomethyl)-2-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-(Bromomethyl)-2-methyl-1,1’-biphenyl is an organic compound characterized by a biphenyl structure with a bromomethyl group at the 3’ position and a methyl group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(Bromomethyl)-2-methyl-1,1’-biphenyl typically involves a multi-step process:
Friedel-Crafts Alkylation: The initial step involves the alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the methyl group at the 2 position.
Industrial Production Methods: Industrial production of 3’-(Bromomethyl)-2-methyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Substitution Reactions: 3’-(Bromomethyl)-2-methyl-1,1’-biphenyl can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation and Reduction: The compound can also participate in oxidation reactions to form corresponding alcohols or carboxylic acids, and reduction reactions to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and thiols for thiolation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method.
Major Products:
Hydroxylation: Formation of 3’-(Hydroxymethyl)-2-methyl-1,1’-biphenyl.
Amination: Formation of 3’-(Aminomethyl)-2-methyl-1,1’-biphenyl.
Thiolation: Formation of 3’-(Thiophenylmethyl)-2-methyl-1,1’-biphenyl.
Aplicaciones Científicas De Investigación
3’-(Bromomethyl)-2-methyl-1,1’-biphenyl has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3’-(Bromomethyl)-2-methyl-1,1’-biphenyl involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. The bromine atom, being a good leaving group, facilitates various substitution reactions. The compound’s effects are primarily exerted through its interactions with molecular targets such as enzymes and receptors, depending on the specific application.
Comparación Con Compuestos Similares
Benzyl Bromide: Similar in structure but lacks the biphenyl framework.
2-Bromomethyl-1,1’-biphenyl: Similar but with the bromomethyl group at the 2 position instead of the 3’ position.
3-Bromo-2-methylbiphenyl: Similar but with a bromine atom instead of a bromomethyl group.
Uniqueness: 3’-(Bromomethyl)-2-methyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs .
Propiedades
Fórmula molecular |
C14H13Br |
|---|---|
Peso molecular |
261.16 g/mol |
Nombre IUPAC |
1-(bromomethyl)-3-(2-methylphenyl)benzene |
InChI |
InChI=1S/C14H13Br/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9H,10H2,1H3 |
Clave InChI |
NVEMAPHMJWDHOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC=CC(=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[1-(3-hydroxypropyl)piperidin-3-yl]carbamate](/img/structure/B13026953.png)
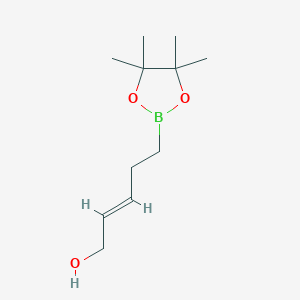
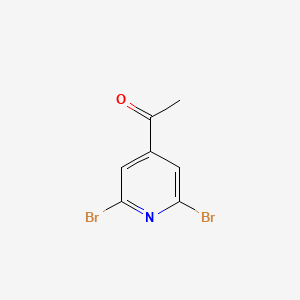
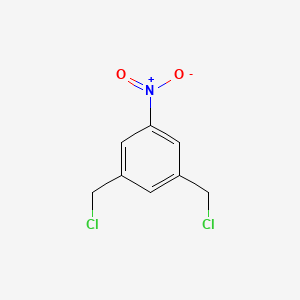
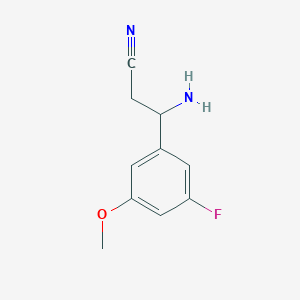

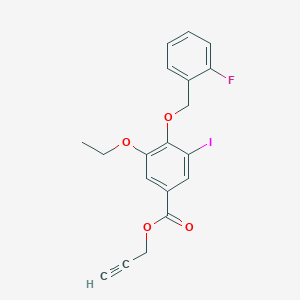
![(NE)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13026991.png)

![3-(Aminomethyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13026998.png)
![(3S)-5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13026999.png)
